
2,4-Diethoxypyrimidine
Overview
Description
2,4-Diethoxypyrimidine (CAS: 18951-74-1) is a pyrimidine derivative substituted with ethoxy groups at the 2- and 4-positions. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its ethoxy substituents confer unique electronic and steric properties, influencing reactivity and stability under various conditions .
Preparation Methods
Nucleophilic Displacement of Dichloropyrimidine
This method mirrors the synthesis of 2,4-dimethoxypyrimidine (CAS 3551-55-1) but substitutes methoxide with ethoxide.
- React 2,4-dichloropyrimidine with sodium ethoxide in anhydrous ethanol under reflux (78°C).
- After 45–60 minutes, cool the mixture and filter to remove NaCl byproduct.
- Evaporate ethanol, dissolve the residue in aqueous NaOH (30%), and extract with diethyl ether.
- Dry the organic layer (Na₂SO₄), evaporate, and purify via fractional distillation (collecting fractions at 210–220°C).
Parameter | Value | Source |
---|---|---|
Yield | 80–85% (estimated) | |
Reaction Temperature | 78°C (reflux) | |
Solvent | Anhydrous ethanol |
Cyclization-Alkylation Route
Adapted from the synthesis of 4-amino-2,6-dimethoxypyrimidine, this method replaces methylating agents with ethyl equivalents.
- Cyclization:
- React ethyl cyanoacetate with urea in sodium ethoxide/ethanol at 65–80°C for 3–4 hours.
- Neutralize with HCl, filter, and dry to obtain 4-amino-2,6(1H,3H)-pyrimidinedione.
- Ethylation:
- Treat the intermediate with diethyl sulfate, potassium ethoxide, and tetrabutylammonium bromide in toluene at 60–80°C for 8–10 hours.
- Filter and distill to isolate 2,4-diethoxypyrimidine.
Step | Catalyst | Temperature | Yield (Projected) |
---|---|---|---|
Cyclization | Sodium ethoxide | 70°C | 75–80% |
Ethylation | Tetrabutylammonium bromide | 75°C | 70–75% |
Microwave-Assisted Multicomponent Synthesis
Inspired by the synthesis of 2,4-dimethoxy-THPQs, this green method uses microwave irradiation to accelerate ethoxy group incorporation.
- Mix 2,4-dichloropyrimidine, sodium ethoxide, and ethanol in a microwave reactor.
- Irradiate at 100–120°C (150 W) for 15–20 minutes.
- Cool, filter, and purify via recrystallization (ethanol/water).
- Reaction time reduced from hours to minutes.
- Yield improvement (estimated 85–90%) due to uniform heating.
Salt-Mediated Condensation
Based on malononitrile-based protocols, this method substitutes methanol with ethanol in the solvent system.
- Salt Formation:
- React malononitrile with hydrogen chloride in ethanol/composite solvent (e.g., DMF:cyclohexane 1:3) at −15°C.
- Condensation:
- Treat the salt with ethoxide and cyanamide under HCl gas flow (−15°C).
- Recrystallize the product from ethanol.
Component | Ratio (wt%) | Role |
---|---|---|
Ethanol | 72–77% | Solvent |
Malononitrile | 10–13% | Reactant |
Composite solvent | 11.5–15.5% | Reaction medium |
Summary of Methodologies
Method | Key Advantage | Limitation | Yield Range |
---|---|---|---|
Nucleophilic Displacement | High purity, scalable | Requires toxic dichloride | 80–85% |
Cyclization-Alkylation | Avoids POCl₃ (greener) | Multi-step, longer duration | 70–75% |
Microwave Synthesis | Rapid, energy-efficient | Specialized equipment needed | 85–90% |
Salt-Mediated Route | High product content (≥99%) | Low-temperature constraints | 75–80% |
Chemical Reactions Analysis
Types of Reactions
2,4-Diethoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide at moderate temperatures (50-100°C).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Oxidized pyrimidine derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydropyrimidine derivatives with reduced double bonds.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 2,4-diethoxypyrimidine. Research indicates that certain substituted pyrimidines can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For instance, compounds structurally related to this compound have demonstrated significant in vitro COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Table 1: Inhibition Potency of Pyrimidine Derivatives Against COX-2
The structure-activity relationship (SAR) studies suggest that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, making derivatives like this compound promising candidates for further development .
Anticancer Activity
Pyrimidine derivatives have also been investigated for their anticancer properties. Studies have shown that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including HeLa cervical cancer cells. For example, modifications at the C-6 position of the pyrimidine ring have been linked to increased activity against these cell lines .
Table 2: Antiproliferative Activity of Pyrimidine Derivatives
The molecular docking studies of these compounds suggest that they may interact effectively with key proteins involved in cancer progression, indicating a potential for therapeutic applications .
Synthesis of Pyrimidine Derivatives
The synthesis of this compound and its analogs has been achieved through various methodologies, including multicomponent reactions and microwave-assisted synthesis techniques. These methods allow for the rapid generation of diverse pyrimidine scaffolds that can be screened for biological activity .
Table 3: Synthetic Strategies for Pyrimidine Derivatives
Methodology | Description | Reference |
---|---|---|
Multicomponent Reaction | Efficient synthesis involving multiple reactants | |
Microwave-Assisted Synthesis | Accelerated reaction times and improved yields |
Case Study: Inhibition of Cancer Cell Growth
A study explored the effects of a series of pyrimidine derivatives on the growth of HeLa cells. The results indicated that specific substitutions on the pyrimidine ring led to enhanced cytotoxicity, with some compounds showing over tenfold greater potency than standard chemotherapeutics .
Case Study: Anti-inflammatory Activity Assessment
In another investigation, researchers evaluated the anti-inflammatory potential of various pyrimidine derivatives using carrageenan-induced paw edema models in rats. The findings demonstrated that several compounds exhibited significant reductions in inflammation markers compared to controls, reinforcing the therapeutic promise of this chemical class .
Mechanism of Action
The mechanism of action of 2,4-Diethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Reactivity in Acidic and Basic Media
2,4-Diethoxypyrimidine exhibits distinct behavior compared to analogs like 2,4-dimethoxypyrimidine and 4-chloro-2-ethoxypyrimidine :
- Acid-Catalyzed Dealkylation : Under reflux in aqueous hydrochloric acid (0.05N), this compound (66.56% recovery) demonstrated greater stability than 2,4-dimethoxypyrimidine (49.50% recovery) after 72 hours. This suggests that ethoxy groups resist hydrolysis better than methoxy groups under acidic conditions .
- Base-Catalyzed Reactions : In alkaline media, this compound undergoes selective dealkylation at the 4-position, whereas 2,4-dimethoxypyrimidine loses the 2-methoxy group preferentially. This positional selectivity highlights the influence of alkyl chain length on reaction pathways .
Table 1: Stability of 2,4-Dialkoxypyrimidines in Acidic Media
Compound | Recovery (%) after 72h Reflux (0.05N HCl) |
---|---|
This compound | 66.56 |
2,4-Dimethoxypyrimidine | 49.50 |
Isomerization and Alkyl Migration
In nonaqueous media, this compound participates in O→N alkyl migration, forming lactam derivatives. The bulkier ethoxy groups in this compound slow intermolecular alkyl transfer compared to smaller methoxy analogs .
Structural Analogues and Functional Group Effects
- 2,6-Bis(benzyloxy)benzonitrile : While structurally distinct, this compound shares synthetic relevance as a protected intermediate, similar to this compound’s role in masking reactive pyrimidine positions .
Biological Activity
2,4-Diethoxypyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrimidine ring with ethoxy groups at the 2 and 4 positions. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : Research indicates that compounds like this compound may function as antimetabolites, disrupting nucleotide synthesis and leading to cell cycle arrest and apoptosis. Specifically, they can induce G2/M phase arrest in cancer cells .
- Case Studies : In vitro studies have demonstrated that derivatives of pyrimidines can exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For instance, related compounds showed IC50 values between 4.24 µM and 10 µM, indicating substantial cytotoxicity .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 4.24 | G2/M arrest |
Related Compound A | A549 | 3.36 | Apoptosis induction |
Related Compound B | MCF-7 | 2.0 | Antimetabolic |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various pathogens.
- Antibacterial Effects : Studies have shown that pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrimidine ring enhances antibacterial efficacy .
- Case Studies : In one study, several pyrimidine derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at concentrations lower than those required for standard antibiotics .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 75 |
Related Compound C | S. aureus | 50 |
Structure-Activity Relationship (SAR)
The biological activity of pyrimidines is heavily influenced by their substituents:
- Substituent Effects : The introduction of ethoxy groups at positions 2 and 4 has been shown to enhance solubility and bioavailability while maintaining or improving antiproliferative activity compared to unsubstituted analogs .
- Comparative Analysis : Compounds with halogen substitutions often exhibit increased potency due to enhanced interactions with target enzymes or receptors involved in cell proliferation pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Diethoxypyrimidine, and how can reaction efficiency be optimized?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,4-dichloropyrimidine with sodium ethoxide (NaOEt) in ethanol under reflux. Key parameters to optimize include:
- Molar ratio : A 2:1 excess of NaOEt ensures complete substitution of both chlorine atoms.
- Temperature : Reflux at ~80°C for 6–8 hours maximizes yield.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol can isolate the product.
Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS. For scalability, consider continuous flow synthesis to enhance reproducibility .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm ethoxy group substitution patterns (e.g., δ ~1.3–1.5 ppm for CH and δ ~4.3–4.5 ppm for OCH in H NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHNO; theoretical m/z 168.0899).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
- X-ray Crystallography : For structural elucidation, single crystals grown in ethanol/dichloromethane mixtures provide definitive confirmation of the diethoxy configuration .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods for synthesis and handling to minimize inhalation risks.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is advised during powder handling.
- Waste Management : Collect organic waste separately and neutralize with activated charcoal before disposal via licensed hazardous waste services.
- Storage : Store in amber glass containers under inert gas (N) at 4°C to prevent degradation. Regularly update safety data sheets (SDS) .
Advanced Research Questions
Q. How can researchers address contradictory data in this compound stability studies under varying pH conditions?
Methodological Answer: Contradictions in stability data often arise from:
- Sample Contamination : Use HPLC-grade solvents and degas buffers to avoid artifacts.
- Analytical Variability : Standardize protocols (e.g., fixed UV wavelength, column temperature).
- pH-Dependent Degradation : Conduct accelerated stability studies at pH 2–12 (37°C, 14 days). Quantify degradation products via LC-MS and apply Arrhenius kinetics to predict shelf life.
- Matrix Effects : For biological studies, use isotopically labeled internal standards (e.g., C-2,4-Diethoxypyrimidine) to correct for ion suppression in mass spectrometry .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The ethoxy groups act as electron-donating substituents, activating the pyrimidine ring toward electrophilic aromatic substitution (EAS) or Suzuki-Miyaura coupling. Key considerations:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) in DMF at 100°C facilitates coupling with aryl boronic acids.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Kinetic Studies : Use in situ IR spectroscopy to monitor reaction progress and DFT calculations to model transition states. Reported rate constants (e.g., 1.400 × 10 Ms for specific transient reactions) provide benchmarks for mechanistic validation .
Q. How can this compound serve as a precursor in medicinal chemistry applications?
Methodological Answer:
- Scaffold Functionalization : Ethoxy groups are readily hydrolyzed to hydroxyl groups under acidic conditions, enabling synthesis of 2,4-dihydroxypyrimidine derivatives for kinase inhibition studies.
- Heterocycle Synthesis : React with hydrazine to form pyrazolo[3,4-d]pyrimidines, a class of adenosine receptor ligands.
- Biological Screening : Use SPR (surface plasmon resonance) assays to evaluate binding affinity to therapeutic targets (e.g., EGFR kinase). Compare IC values with structurally related compounds (e.g., 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine) to establish structure-activity relationships (SAR) .
Properties
IUPAC Name |
2,4-diethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZCUNDZKVUACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942636 | |
Record name | 2,4-Diethoxypyrimidinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20461-60-3 | |
Record name | NSC 13689 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20461-60-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diethoxypyrimidinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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